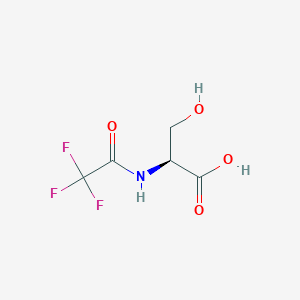

(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoroacetamido group attached to a hydroxypropanoic acid backbone. The trifluoroacetamido group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid typically involves the reaction of 3-hydroxypropanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetyl ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

化学反应分析

Types of Reactions: (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The trifluoroacetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 3-oxo-2-(trifluoroacetamido)propanoic acid.

Reduction: 3-hydroxy-2-(trifluoroacetamido)propylamine.

Substitution: Various esters or ethers depending on the substituent.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid serves as an essential intermediate in synthesizing various bioactive compounds. Its unique functional groups allow for diverse chemical transformations, including:

- Acylation Reactions : The trifluoroacetamido group can be used to introduce other functional groups through acylation.

- Amide Coupling : This compound can participate in amide bond formation, crucial for peptide synthesis.

Pharmaceutical Research

Potential Therapeutic Applications

Research indicates that derivatives of this compound exhibit biological activities that could be harnessed for therapeutic purposes:

- Antimicrobial Activity : The compound has shown effectiveness against pathogenic bacteria such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes . This property suggests potential applications in developing new antimicrobial agents.

- Drug Delivery Systems : The trifluoroacetamido group facilitates the conjugation of this compound with various biomolecules, enhancing targeted drug delivery systems .

Case Study: Antimicrobial Properties

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity. The results indicated a reduction in microbial growth when tested against common foodborne pathogens. This finding supports its potential use as a food preservative due to its antifungal properties.

Microbial Fermentation

Role in Propionic Acid Production

this compound is utilized in the fermentative production of propionic acid, which is widely used as a food preservative and flavoring agent. Its ability to inhibit the growth of various microorganisms during fermentation processes highlights its importance in industrial applications .

作用机制

The mechanism of action of (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with metabolic pathways by mimicking natural substrates or inhibitors .

相似化合物的比较

3-hydroxy-2-(acetamido)propanoic acid: Lacks the trifluoro group, resulting in different chemical properties and reactivity.

3-hydroxy-2-(chloroacetamido)propanoic acid: Contains a chloro group instead of trifluoro, leading to variations in biological activity and chemical stability.

Uniqueness: The presence of the trifluoroacetamido group in (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and stronger interactions with biological targets. These characteristics make it a valuable compound for various applications in research and industry .

生物活性

(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid, also known as 3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, is a compound of interest due to its potential biological activities, particularly in cancer research and as a pharmaceutical intermediate. This article explores its biological activity, synthesizing relevant data from various studies, case analyses, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H9F4NO3

- Molecular Weight : 279.19 g/mol

- Purity : Typically around 95% in research applications.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and its role as a potential inhibitor of histone deacetylases (HDACs). The following sections summarize key findings from recent studies.

Anticancer Activity

-

Inhibition of Cancer Cell Proliferation :

- A study synthesized various derivatives of similar compounds and evaluated their effects on colon cancer cell lines (HCT-116). The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, suggesting that modifications in the structure can enhance selectivity towards cancerous cells while sparing normal cells like HEK-293 .

-

Mechanism of Action :

- The compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathways, which are crucial in cancer cell survival and proliferation. The highest selectivity was observed for compounds that interacted with TRAP1, indicating a targeted mechanism that could minimize side effects on normal tissues .

HDAC Inhibition

Histone deacetylases play a vital role in regulating gene expression related to cancer progression. Compounds similar to this compound have shown promise as HDAC inhibitors:

- Isoform Selectivity :

- Research has demonstrated that derivatives containing carboxylic acids exhibit stronger inhibition against HDAC1–3 compared to their carboxyamide counterparts, with IC50 values reported between 14 to 67 nM for selective isoforms . This suggests that structural modifications can significantly influence the inhibitory potency against specific HDAC isoforms.

Data Summary Table

| Compound Name | Biological Activity | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| Compound 7a | Antiproliferative | 0.12 | HSP90/TRAP1 |

| Compound 7g | Antiproliferative | 0.12 | HSP90/TRAP1 |

| Compound 7d | Antiproliferative | 0.81 | HSP90/TRAP1 |

| Azumamide C | HDAC Inhibition | 14–67 nM | Selective for HDAC1–3 |

Case Study 1: Colon Cancer Cell Lines

In a controlled experiment, various derivatives of trifluoroacetyl amino acids were tested on HCT-116 colon cancer cells. The study concluded that certain modifications led to enhanced selectivity and potency against cancer cells while maintaining lower toxicity towards normal cells .

Case Study 2: HDAC Profiling

A comprehensive profiling of azumamide derivatives revealed significant differences in inhibitory efficacy across different HDAC isoforms. The presence of specific functional groups was linked to increased potency, highlighting the importance of molecular structure in drug design .

属性

IUPAC Name |

(2S)-3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO4/c6-5(7,8)4(13)9-2(1-10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12)/t2-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZSUGIBHJBDRX-REOHCLBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。